Caldaret monohydrate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Caldaret monohydrate is synthesized through the condensation of 2-fluoro-5-methylbenzenesulfonic acid with piperazine in the presence of copper powder and cuprous iodide. This reaction is carried out in a sealed tube at 160°C. The resulting product is then converted to its more stable monohydrate form .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through crystallization and converted to its monohydrate form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions: Caldaret monohydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzenesulfonic acid derivatives.

Scientific Research Applications

Cardioprotective Effects

Caldaret has been extensively studied for its ability to limit myocardial infarct size during reperfusion following ischemic events. It acts primarily through the inhibition of the sodium/calcium exchanger, which helps regulate intracellular calcium levels.

Case Study: Canine Model of Myocardial Infarction

In a study involving a canine model, caldaret was administered intravenously during reperfusion after a 90-minute coronary artery occlusion. The results indicated a significant reduction in infarct size, with reductions of 51.3% and 71.9% observed at different dosages (3 and 30 µg/kg per hour, respectively) . This cardioprotection was attributed to improved left ventricular contraction and relaxation without increasing blood flow in the ischemic region.

Clinical Studies

Early clinical trials have shown that caldaret is safe and well-tolerated in healthy subjects, demonstrating a promising safety profile . Its efficacy in reducing infarct size has been corroborated by multiple studies, highlighting its potential as an adjunct therapy for patients suffering from acute myocardial infarction.

Comparative Analysis of Caldaret Applications

Mechanism of Action

Caldaret monohydrate exerts its effects by modulating intracellular calcium handling. It inhibits the reverse mode of the sodium/calcium exchanger, leading to increased calcium uptake via the sarcoplasmic reticulum. This modulation helps in reducing calcium overload during ischemia and reperfusion, thereby protecting cardiac cells from damage .

Comparison with Similar Compounds

Diltiazem: Another calcium handling modulator used in the treatment of heart conditions.

Verapamil: A calcium channel blocker with similar cardioprotective properties.

Nifedipine: A dihydropyridine calcium channel blocker used for managing hypertension and angina.

Uniqueness of Caldaret Monohydrate: this compound is unique due to its specific mechanism of action involving the inhibition of the sodium/calcium exchanger and enhancement of sarcoplasmic reticulum calcium uptake. This dual action provides a more targeted approach to reducing myocardial infarct size and protecting cardiac cells during reperfusion injury .

Biological Activity

Caldaret monohydrate is a compound recognized for its significant biological activity, particularly in the context of cardiovascular health. This article explores its mechanisms of action, efficacy in preclinical studies, and implications for treating ischemic heart conditions.

Caldaret functions primarily as an intracellular calcium handling modulator . Its biological activity is characterized by the following mechanisms:

- Inhibition of Reverse-Mode Na+/Ca2+ Exchanger : Caldaret inhibits the reverse-mode operation of the Na+/Ca2+ exchanger (NCX), which is crucial during myocardial ischemia and reperfusion. This inhibition helps prevent calcium overload in cardiomyocytes, thereby protecting the heart from damage during ischemic events .

- Enhancement of Sarcoplasmic Reticulum (SR) Calcium Uptake : The compound also promotes calcium uptake into the SR, which is essential for muscle contraction and relaxation. This action supports improved cardiac contractility and relaxation during reperfusion .

Efficacy in Preclinical Studies

Several studies have investigated the cardioprotective effects of caldaret, particularly in animal models of myocardial infarction:

- Reduction of Infarct Size : In a canine model, intravenous administration of caldaret at doses of 3 or 30 µg/kg per hour resulted in a significant reduction in infarct size—by 51.3% and 71.9%, respectively—compared to control groups .

- Improvement in Cardiac Function : The treatment led to enhanced left ventricular contraction and relaxation during reperfusion without increasing myocardial blood flow, indicating that caldaret's protective effects are independent of blood supply improvements .

Data Summary

The following table summarizes key findings from studies on caldaret's biological activity:

| Study | Model | Dosage (µg/kg/hr) | Infarct Size Reduction (%) | Cardiac Function Improvement |

|---|---|---|---|---|

| Canine | 3 | 51.3 | Yes | |

| Canine | 30 | 71.9 | Yes |

Case Studies

In addition to controlled studies, case reports have highlighted caldaret's potential in clinical settings:

- A study involving patients with acute myocardial infarction suggested that caldaret could be beneficial when administered during the early phases of reperfusion therapy. The modulation of intracellular calcium levels was noted to correlate with improved outcomes in terms of both myocardial viability and function .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the crystalline structure of Caldaret monohydrate in preclinical studies?

To characterize crystalline structure, employ vibrational spectroscopy (e.g., Raman or IR) to analyze molecular vibrations and hydrogen bonding patterns, validated against computational methods like Density Functional Theory (DFT) for accuracy . X-ray diffraction (XRD) should be used to confirm crystallinity, referencing standards such as NIST data for calibration . Ensure purity assessments via HPLC or mass spectrometry, adhering to protocols for new compound characterization as outlined in journal guidelines .

Q. How should researchers design in vitro experiments to assess the intracellular Ca²⁺ modulation effects of this compound?

Use cardiomyocyte cell lines (e.g., H9c2 cells) or isolated cardiac tissues to measure Ca²⁺ transients using fluorescent indicators (e.g., Fura-2). Include controls for baseline Ca²⁺ levels and validate results against known Ca²⁺ modulators. Dose-response curves should be established, with concentrations reflecting in vivo pharmacokinetic data from canine models (e.g., 1–10 µM) . Replicate experiments across multiple batches to account for biological variability.

Q. What are the critical parameters for ensuring reproducibility in pharmacokinetic studies of this compound?

Standardize animal models (e.g., canine or rodent) with defined age, weight, and health status. Administer Caldaret via intravenous infusion to mimic clinical trial conditions . Plasma concentration-time profiles should be analyzed using LC-MS/MS, with validation against certified reference materials. Report extraction recovery rates and matrix effects to comply with FDA bioanalytical guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions between preclinical and clinical data on this compound’s cardioprotective efficacy?

Conduct meta-analyses to identify confounding variables, such as species-specific differences in Ca²⁺ handling proteins or variations in ischemia-reperfusion protocols. For example, canine studies showing infarct size reduction may not directly translate to human ST-elevation myocardial infarction (STEMI) populations due to comorbidities. Use translational pharmacokinetic-pharmacodynamic (PK-PD) modeling to bridge gaps, incorporating human myocardial biopsy data where feasible.

Q. What statistical approaches are appropriate for analyzing contradictory clinical trial outcomes, such as the CASTEMI study?

Q. How can response surface methodology (RSM) optimize formulation parameters for this compound in solid dosage forms?

Design a central composite RSM matrix to evaluate interactions between variables like excipient ratio (e.g., lactose monohydrate), compression force, and disintegration time. Use Raman spectroscopy for real-time monitoring of blend uniformity, as demonstrated in alprazolam-lactose studies . Validate optimized formulations via dissolution testing under biorelevant conditions (e.g., pH 6.8 buffer).

Q. What advanced techniques are suitable for studying polymorphic transitions in this compound under varying humidity conditions?

Combine dynamic vapor sorption (DVS) with in situ Raman spectroscopy to track hydration/dehydration kinetics. Principal component analysis (PCA) can quantify spectral changes associated with phase transitions, as shown in citric acid monohydrate studies . For structural validation, pair these findings with synchrotron XRD to resolve lattice parameter shifts.

Q. Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies in reported mechanisms of this compound’s action on intracellular Ca²⁺?

Reconcile conflicting hypotheses (e.g., sarcoplasmic reticulum Ca²⁺-ATPase modulation vs. Na⁺/Ca²⁺ exchanger inhibition) using patch-clamp electrophysiology and Ca²⁺ spark frequency assays. Cross-reference findings with proteomic data to identify protein interaction partners. Publish negative results to reduce publication bias .

Q. What validation strategies are essential for computational models predicting this compound’s thermodynamic stability?

Compare molecular dynamics (MD) simulations with experimental solubility data in ternary solvent systems (e.g., water-ethanol mixtures). Use Flory-Huggins theory to predict phase behavior, referencing datasets for monohydrate crystals in carbohydrate solutions . Calibrate models using differential scanning calorimetry (DSC) to measure melting points and enthalpy changes .

Properties

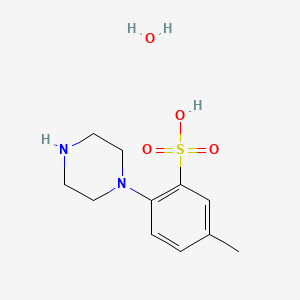

CAS No. |

192509-24-3 |

|---|---|

Molecular Formula |

C11H18N2O4S |

Molecular Weight |

274.34 g/mol |

IUPAC Name |

5-methyl-2-piperazin-1-ylbenzenesulfonic acid;hydrate |

InChI |

InChI=1S/C11H16N2O3S.H2O/c1-9-2-3-10(11(8-9)17(14,15)16)13-6-4-12-5-7-13;/h2-3,8,12H,4-7H2,1H3,(H,14,15,16);1H2 |

InChI Key |

ZRQKZWAOIRVBFD-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)N2CCNCC2)S(=O)(=O)O.O |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCNCC2)S(=O)(=O)O.O |

Key on ui other cas no. |

192509-24-3 |

Synonyms |

MCC 135 MCC-135 MCC135 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.